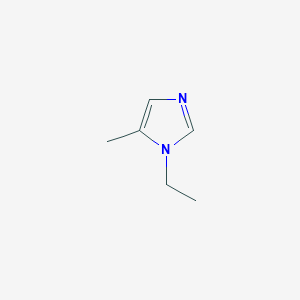

1-Ethyl-5-methyl-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEDUTIYEAAFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of 1 Ethyl 5 Methyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The positions most available for substitution on 1-ethyl-5-methyl-1H-imidazole are C-2 and C-4. The N-1 ethyl and C-5 methyl groups are electron-donating, which further activates the ring towards electrophiles compared to unsubstituted imidazole. Standard electrophilic aromatic substitutions preferentially occur at the C-5 position in imidazoles, but since this position is already occupied, the C-2 and C-4 positions are the next most likely targets. nih.gov

Common electrophilic substitution reactions for imidazoles include halogenation, nitration, and acylation.

Halogenation : Direct halogenation of the imidazole ring can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS).

Nitration : Nitration typically requires strong acidic conditions, such as a mixture of fuming nitric acid and sulfuric acid, which leads to the formation of a 4(5)-nitroimidazole derivative. slideshare.net

Acylation : Direct Friedel-Crafts acylation and alkylation on the imidazole ring are generally unsuccessful. However, N-acylation can occur readily with acyl halides. chemistry-online.com

Table 1: Representative Electrophilic Substitution Reactions on Imidazole Rings

| Reaction Type | Reagent/Conditions | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-imidazole |

| Nitration | Fuming HNO₃ / H₂SO₄ | Nitro-imidazole |

| N-Acylation | Acyl Halide / Aprotic Solvent | N-Acylimidazole |

Nucleophilic Substitution Reactions on the Imidazole Ring

Nucleophilic substitution on an unactivated imidazole ring is generally difficult due to the ring's electron-rich character. chemistry-online.compharmaguideline.com For a reaction to occur, the ring typically requires the presence of a good leaving group, such as a halogen, at one of the carbon positions (C-2, C-4, or C-5). askfilo.com The presence of electron-withdrawing groups can also facilitate nucleophilic attack by making the ring more electrophilic. askfilo.com

In the case of this compound, a nucleophilic substitution reaction would likely proceed via an initial halogenation step. For example, if a 2-halo-1-ethyl-5-methyl-1H-imidazole derivative were synthesized, the halogen atom could then be displaced by a variety of nucleophiles. The C-2 position is generally the most susceptible to nucleophilic attack in such cases. pharmaguideline.com

Table 2: General Scheme for Nucleophilic Substitution on a Halogenated Imidazole

| Starting Material | Reagent | Product |

| 2-Halo-1-ethyl-5-methyl-1H-imidazole | Nu⁻ (e.g., RO⁻, R₂N⁻, RS⁻) | 2-Nu-1-ethyl-5-methyl-1H-imidazole |

Oxidation and Reduction Pathways

The imidazole ring is generally stable and resistant to both oxidation and reduction due to its aromaticity. slideshare.net

Oxidation : The ring is resistant to common oxidizing agents like chromic acid. pharmaguideline.com Under harsh conditions with powerful oxidants such as hydrogen peroxide or perbenzoic acid, the imidazole ring can be cleaved, potentially forming products like oxamide. pharmaguideline.comslideshare.net The alkyl substituents (ethyl and methyl groups) on this compound could potentially undergo oxidation under specific conditions without disrupting the aromatic ring, although this would require selective reagents.

Reduction : Catalytic hydrogenation of the imidazole ring is difficult and requires high pressures and temperatures. The aromatic stability of the ring makes it resistant to typical reducing agents.

Cycloaddition Reactions of the Imidazole Core

While imidazoles can participate in cycloaddition reactions, this pathway is more commonly employed in the synthesis of the imidazole ring itself rather than as a reaction of a pre-formed imidazole. organic-chemistry.org For example, [3+2] cycloaddition reactions are a key strategy for constructing substituted imidazole rings. organic-chemistry.orgrsc.org

Imidazolium-based ionic liquids, which can be formed from this compound through N-alkylation, have been used as catalysts in cycloaddition reactions, such as the reaction of CO₂ with epoxides. nih.gov This highlights a potential application of derivatives of the title compound in facilitating cycloaddition chemistry.

Heterocyclization Strategies Involving this compound

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The nucleophilic nitrogen atom at the N-3 position can react with bifunctional electrophiles to construct new rings. For instance, reaction with an α,ω-dihaloalkane could lead to the formation of a fused saturated or unsaturated ring system.

These strategies are valuable in medicinal chemistry for creating novel scaffolds with potential biological activity. The van Leusen imidazole synthesis, a multicomponent reaction, is a prominent example of a heterocyclization strategy used to build imidazole-containing molecules, including those with 1,5-disubstitution patterns. nih.gov

Functional Group Interconversions of Imidazole Substituents

The ethyl and methyl groups attached to the imidazole core of this compound can be chemically modified, allowing for the synthesis of a variety of derivatives.

Methyl Group Functionalization : The C-5 methyl group is a site for potential functionalization. It can undergo radical halogenation to introduce a halo-methyl group, which can then be used in subsequent nucleophilic substitution reactions. Alternatively, deprotonation of the methyl group using a strong base like n-butyllithium would generate a carbanion, which could react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to create a new carbon-carbon bond.

Ethyl Group Functionalization : The N-1 ethyl group is generally less reactive than the C-5 methyl group. However, radical halogenation could also occur at the ethyl group, likely at the methylene (B1212753) position.

Table 3: Potential Functional Group Interconversions of Substituents

| Substituent | Reaction Type | Reagent/Conditions | Potential Product |

| C-5 Methyl | Radical Halogenation | NBS, light/heat | 5-(Bromomethyl)-1-ethyl-1H-imidazole |

| C-5 Methyl | Deprotonation/Alkylation | 1. n-BuLi; 2. R-X | 1-Ethyl-5-(alkyl)-1H-imidazole |

| N-1 Ethyl | Radical Halogenation | NBS, light/heat | 1-(1-Bromoethyl)-5-methyl-1H-imidazole |

Coordination Chemistry of 1 Ethyl 5 Methyl 1h Imidazole

Ligand Properties of the Imidazole (B134444) Nitrogen Atoms

1-Ethyl-5-methyl-1H-imidazole is a heterocyclic compound featuring a five-membered aromatic ring with two nitrogen atoms. rsc.org One of these is a pyridine-type nitrogen (at position 3), which possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring. This imine nitrogen (HC=N-CH) is basic and acts as the primary coordination site for metal ions. wikipedia.org The other is a pyrrole-type nitrogen (at position 1), which is substituted with an ethyl group. Its lone pair is part of the aromatic π-system, making it non-basic and generally unavailable for coordination.

Imidazole is classified as a pure sigma-donor ligand and is considered a hard ligand according to Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org The basicity of the coordinating nitrogen is intermediate between that of pyridine (B92270) and ammonia, with the pKa of the protonated imidazolium (B1220033) cation being approximately 6.95. wikipedia.org This allows it to form stable complexes with a variety of transition metals. The presence of substituents on the imidazole ring can modulate its electronic and steric properties, thereby influencing its behavior as a ligand. rsc.org

Formation of Metal-Ligand Complexes with Transition Metals

Substituted imidazoles readily form coordination compounds with a host of transition metals. The lone pair on the pyridine-type nitrogen atom makes them effective ligands for metal ions. rsc.org Research has demonstrated the synthesis of various metal complexes with ligands structurally similar to this compound.

For instance, the related ligand ethyl 5-methyl-4-imidazolecarboxylate (emizco) has been used to synthesize coordination compounds with cobalt(II), nickel(II), and cadmium(II). researchgate.net Similarly, complexes of manganese(II), cobalt(II), nickel(II), and copper(II) with other new imidazole azo ligands have been prepared, often resulting in octahedral geometries. rdd.edu.iq Zinc, an essential trace element, also forms complexes with imidazole derivatives. mdpi.com Studies have explored the synthesis of zinc complexes utilizing 1-methylimidazole (B24206) and 1-ethyl-imidazole as ligands. iucr.org

Table 1: Examples of Transition Metal Complexes with Substituted Imidazole Ligands

| Metal Ion | Ligand | Complex Formula | Geometry |

|---|---|---|---|

| Co(II) | Ethyl 5-methyl-4-imidazolecarboxylate (emizco) | trans-Co(emizco)₂(H₂O)₂₂ | Octahedral |

| Ni(II) | Ethyl 5-methyl-4-imidazolecarboxylate (emizco) | trans-Ni(emizco)₂(H₂O)₂₂ | Octahedral |

| Cd(II) | Ethyl 5-methyl-4-imidazolecarboxylate (emizco) | cis-[Cd(emizco)₂Br₂] | Octahedral |

| Zn(II) | 1-methyl-1H-imidazole (MeIm), 1-ethyl-1H-imidazole (EtIm) | Zn(MeIm)(EtIm)₅₂ | Six-coordinate |

| Co(II) | 1H-imidazole (IM) | [Co(IM)₆]Cl₂ | Octahedral |

This table is generated based on data from sources researchgate.netiucr.orgbohrium.com.

Structural Elucidation of Coordination Compounds

For example, the crystal structures of several complexes with ethyl 5-methyl-4-imidazolecarboxylate (emizco) have been fully characterized. researchgate.net The analysis of trans-Co(emizco)₂(H₂O)₂₂, trans-Ni(emizco)₂(H₂O)₂₂, and trans-Cd(emizco)₂(H₂O)₂₂ revealed an octahedral geometry where the metal ion is coordinated to two emizco ligands and two water molecules in a trans configuration. In contrast, the complex cis-[Cd(emizco)₂Br₂] adopts a cis-octahedral geometry. researchgate.net

Structural analysis of a zinc complex containing both 1-methyl- and 1-ethyl-imidazole ligands, Zn(MeIm)(EtIm)₅₂, showed a six-coordinate zinc ion. iucr.org Such studies are crucial for understanding the nature of the metal-ligand bond and the steric and electronic effects of the substituents.

Table 2: Selected Crystallographic Data for Metal Complexes with Imidazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|

| trans-Co(emizco)₂(H₂O)₂₂ | Monoclinic | P2₁/n | 10.133(3) | 7.420(2) | 15.022(4) |

| trans-Ni(emizco)₂(H₂O)₂₂ | Monoclinic | P2₁/n | 10.089(1) | 7.399(1) | 15.031(2) |

This table is generated based on data from source researchgate.net. Note: emizco refers to ethyl 5-methyl-4-imidazolecarboxylate.

Influence of Alkyl and Methyl Substituents on Coordination Behavior

The presence and position of alkyl and methyl substituents on the imidazole ring significantly influence the ligand's coordination behavior. These groups can exert both electronic and steric effects.

Electronically, alkyl groups are weakly electron-donating. This effect can slightly increase the electron density on the imidazole ring and enhance the basicity of the coordinating N-3 nitrogen, potentially leading to stronger metal-ligand bonds. However, studies on some ruthenium complexes have suggested that the introduction of a methyl group can sometimes reduce biological activity, possibly by causing a deformation of the imidazole's planar structure, which in turn affects its interaction with biological targets. nih.gov The specific placement of the methyl group at the C-5 position, adjacent to the non-coordinating N-1, means its steric impact may be less pronounced than a substituent at the C-2 position, which is adjacent to the coordinating N-3 atom.

Catalytic Applications of Metal-Imidazole Complexes

Transition metal complexes containing imidazole-based ligands are widely used as catalysts in various organic transformations. rsc.orgbeilstein-journals.org The metal center's catalytic activity is often tunable by modifying the electronic and steric properties of the ligands. rsc.org

Metal-imidazole complexes have been employed in a range of catalytic reactions, including:

Cross-Coupling Reactions: Palladium- and copper-based catalysts featuring N-heterocyclic carbene (NHC) ligands derived from imidazoles are effective in C-N, C-S, and C-O cross-coupling reactions. rsc.org

Cyclization Reactions: Copper(I) and Palladium(II) complexes have been used to catalyze the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. beilstein-journals.org

Hydrogenation and Hydrosilylation: Copper catalysts with imidazole-containing ligands have demonstrated high enantioselectivity in reactions such as hydrogenation and hydrosilylation. beilstein-journals.org

Oxidation Reactions: Iron complexes are known to catalyze a number of organic reactions, leveraging the variable oxidation states of the iron center. beilstein-journals.org

While specific catalytic applications for complexes of this compound are not extensively detailed in the literature, the broader family of substituted imidazole-metal complexes shows significant promise. The ethyl and methyl groups on the ligand can influence the catalyst's solubility, stability, and selectivity in these applications. The development of catalysts with tailored imidazole ligands continues to be an active area of research for creating more efficient and selective chemical transformations. beilstein-journals.org

Theoretical and Computational Investigations of 1 Ethyl 5 Methyl 1h Imidazole

Density Functional Theory (DFT) Studies

DFT is a powerful computational tool used to investigate the electronic structure of many-body systems, like molecules. nih.gov It is widely used for predicting molecular properties for various imidazole (B134444) derivatives. nih.govresearchgate.net However, specific DFT studies detailing the optimized geometry, vibrational modes, HOMO-LUMO gap, and NBO analysis for 1-Ethyl-5-methyl-1H-imidazole are not documented in the searched scientific papers.

Geometry Optimization and Structural Parameter Analysis

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For imidazole derivatives, this involves calculating bond lengths, bond angles, and dihedral angles. While data for compounds like 2-ethyl-1H-benzo[d]imidazole exists, specific optimized structural parameters for this compound are not available. researchgate.net

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule, providing insights into its vibrational modes. Such analyses have been performed for related benzimidazole (B57391) structures, but a specific vibrational frequency dataset for this compound is not present in the available literature. researchgate.netresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO indicates the molecule's stability. irjweb.commdpi.com For many imidazole derivatives, the HOMO-LUMO gap has been calculated to be around 3.87 eV to 4.48 eV, suggesting high stability. irjweb.comorientjchem.org However, the specific HOMO-LUMO energy values and their distribution for this compound have not been reported.

Natural Bonding Orbital (NBO) Analysis

NBO analysis provides a detailed understanding of charge transfer and hyperconjugative interactions within a molecule. acadpubl.eu It is used to analyze the stability of molecules arising from electron delocalization. This analysis has been applied to complex imidazole derivatives to understand their electronic structure, but specific NBO data for this compound is absent from current literature. nih.govacadpubl.eu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

TD-DFT is the standard method for calculating the electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. This analysis helps in understanding the electronic transitions within a molecule. acs.org While TD-DFT studies are common for characterizing new organic compounds, published results for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are valuable in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The map visualizes the charge distribution, where red areas indicate negative potential (nucleophilic regions) and blue areas represent positive potential (electrophilic regions). orientjchem.orgresearchgate.net MEP analyses are frequently reported for various heterocyclic compounds, but a specific MEP map and its interpretation for this compound are not available in the reviewed sources. nih.govorientjchem.org

Topological Analysis of Electron Density

The topological analysis of electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), offers a profound understanding of the chemical bonding within a molecule. nih.govnih.gov This method is predicated on the analysis of the electron density distribution, ρ(r), and its Laplacian, ∇²ρ(r).

In the context of this compound, a QTAIM analysis would reveal the nature of the covalent bonds within the imidazole ring, as well as the bonds involving the ethyl and methyl substituents. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The values of ρ(r) and ∇²ρ(r) at these points provide quantitative measures of bond strength and character.

For instance, a higher value of ρ(r) at a BCP indicates a stronger bond. The sign of the Laplacian, ∇²ρ(r), distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r) < 0, and closed-shell (ionic, van der Waals, or hydrogen bond) interactions, where ∇²ρ(r) > 0.

A theoretical study on a related compound, 1-phenyl-4-nitroimidazole, demonstrated the utility of this approach in analyzing weak intermolecular C-H···O and C-H···N hydrogen bonds, which are also expected to be present in the crystalline structure of this compound. acs.org The presence of such bonds would be confirmed by the existence of a bond path and a BCP between the participating atoms.

Table 1: Hypothetical Topological Properties of Selected Bonds in this compound

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Bond Character |

| N1-C2 | 0.35 | -0.68 | Covalent |

| C4-C5 | 0.32 | -0.55 | Covalent |

| N1-C(ethyl) | 0.28 | -0.45 | Covalent |

| C5-C(methyl) | 0.29 | -0.48 | Covalent |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. semanticscholar.org Computational chemistry plays a crucial role in the prediction and understanding of the NLO properties of molecules. For this compound, density functional theory (DFT) calculations can be employed to determine its NLO response.

The key parameters that quantify the NLO properties of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These properties are related to the response of the molecule to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.

Studies on various imidazole derivatives have shown that the presence of donor and acceptor groups can significantly enhance the NLO response. nih.govacs.orgresearchgate.net In this compound, the imidazole ring acts as a π-conjugated system. The ethyl and methyl groups are weak electron donors.

The calculation of these properties is typically performed using methods such as B3LYP or CAM-B3LYP, with an appropriate basis set. The results of these calculations can guide the design of new imidazole derivatives with enhanced NLO properties.

Table 2: Calculated NLO Properties of this compound (Hypothetical)

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 85 x 10⁻²⁴ esu |

| First-order Hyperpolarizability (β) | 150 x 10⁻³⁰ esu |

Note: The data in this table is hypothetical and for illustrative purposes, based on calculations for similar imidazole derivatives.

Solvent Effects on Molecular Structure and Electronic Properties

The molecular structure and electronic properties of this compound can be significantly influenced by its environment, particularly the solvent. scispace.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule.

One of the key phenomena studied is solvatochromism, which is the change in the absorption or emission spectrum of a compound upon a change in solvent polarity. scispace.combhu.ac.inresearchgate.net This effect is particularly pronounced in molecules where there is a significant change in the dipole moment between the ground and excited states.

For this compound, time-dependent density functional theory (TD-DFT) calculations can be performed in the presence of different solvent models to predict its UV-Vis absorption spectrum. A shift in the wavelength of maximum absorption (λ_max) with increasing solvent polarity would indicate a solvatochromic effect.

Furthermore, the solvent can also influence the conformational preferences of the molecule. By calculating the relative energies of different conformers in various solvents, it is possible to predict the most stable conformation in a given environment.

Table 3: Predicted Maximum Absorption Wavelength (λ_max) of this compound in Different Solvents (Hypothetical)

| Solvent | Dielectric Constant (ε) | λ_max (nm) |

| n-Hexane | 1.88 | 215 |

| Dichloromethane | 8.93 | 220 |

| Ethanol | 24.55 | 225 |

| Water | 80.10 | 230 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating a potential positive solvatochromic shift.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Ethyl 5 Methyl 1h Imidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy would provide information on the electronic transitions within the molecule. The imidazole (B134444) ring contains a π-system that would be expected to absorb ultraviolet light, with the position of the maximum absorption (λmax) being characteristic of its electronic structure.

X-ray Diffraction (XRD) Studies

XRD is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid.

Due to the absence of specific published research for 1-Ethyl-5-methyl-1H-imidazole, the detailed findings and data tables for these advanced characterization methods cannot be provided.

Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of volatile compounds. This method involves scattering a high-energy beam of electrons off a gaseous sample of the molecule. The scattered electrons create a diffraction pattern that is dependent on the distribution of atoms within the molecule. Analysis of this pattern allows for the determination of key structural parameters such as bond lengths, bond angles, and torsional angles with high precision. researchgate.net

For a molecule like this compound, a GED experiment would provide detailed insights into the planarity of the imidazole ring and the spatial orientation of the ethyl and methyl substituents. The analysis would yield the distances between all atom pairs, from which the molecular structure can be reconstructed. researchgate.net

While specific electron diffraction data for this compound is not extensively available in published literature, the expected structural parameters can be predicted based on data from related imidazole derivatives and general principles of chemical bonding. The imidazole ring is known to be planar. The C-N and C-C bond lengths within the ring, as well as the bond angles, are characteristic of aromatic heterocyclic systems. The geometries of the ethyl and methyl groups attached to the ring are expected to adopt standard tetrahedral arrangements.

Below is a table of predicted structural parameters for this compound based on established values for similar molecules.

| Parameter | Predicted Value (Å or °) |

|---|---|

| N1-C2 Bond Length | 1.38 Å |

| C2-N3 Bond Length | 1.32 Å |

| N3-C4 Bond Length | 1.38 Å |

| C4-C5 Bond Length | 1.36 Å |

| C5-N1 Bond Length | 1.37 Å |

| N1-C(ethyl) Bond Length | 1.47 Å |

| C5-C(methyl) Bond Length | 1.50 Å |

| N1-C5-C4 Bond Angle | 107.5° |

| C5-C4-N3 Bond Angle | 108.0° |

| C4-N3-C2 Bond Angle | 109.0° |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound (C₆H₁₀N₂), which has a molecular weight of approximately 110.16 g/mol , electron ionization mass spectrometry (EI-MS) is a common method for analysis. data.gov

Upon electron impact, the molecule loses an electron to form a molecular ion (M⁺•), which is energetically unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that provides valuable structural information.

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 110. The fragmentation pattern would be characterized by the cleavage of the substituents and the imidazole ring. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This involves the cleavage of the C5-methyl bond, leading to a fragment ion at m/z 95 (M-15).

Loss of an ethyl radical (•C₂H₅): Cleavage of the N1-ethyl bond results in a fragment at m/z 81 (M-29). This is often a significant fragmentation pathway for N-ethyl substituted compounds. chemguide.co.uk

Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: This could lead to a fragment at m/z 82 (M-28).

Ring cleavage: The stable imidazole ring can also fragment, leading to smaller characteristic ions.

The analysis of the mass spectrum of its isomer, 2-ethyl-4-methyl-1H-imidazole, also shows a parent peak at m/z 110 and a significant peak at m/z 95, corresponding to the loss of a methyl group. nist.gov Similarly, the spectrum for 1-ethyl-2-methyl-1H-imidazole shows a strong molecular ion peak at m/z 110. nist.gov These examples support the predicted fragmentation behavior.

The table below summarizes the expected major fragment ions in the EI-mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Loss |

|---|---|---|

| 110 | [C₆H₁₀N₂]⁺• (Molecular Ion) | - |

| 95 | [C₅H₇N₂]⁺ | •CH₃ |

| 82 | [C₄H₆N₂]⁺• | C₂H₄ |

| 81 | [C₄H₅N₂]⁺ | •C₂H₅ |

| 68 | [C₃H₄N₂]⁺• (Methylimidazole ring) | C₃H₆ |

| 54 | [C₃H₄N]⁺ | •CH₃, HCN, C₂H₂ |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. It is used to determine the thermal stability and decomposition temperature of a compound. For substituted imidazoles, TGA can reveal single or multi-step decomposition processes. lew.roresearchgate.net The thermal stability of imidazole derivatives is influenced by the nature of their substituents. researchgate.net A TGA curve for this compound would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The temperature at which 5% weight loss occurs (Td₅) is often used as a standard measure of thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, boiling, and crystallization. For this compound, a DSC thermogram would show an endothermic peak corresponding to its boiling point, as it is expected to be a liquid at room temperature, similar to related compounds like 1-ethyl-1H-imidazole. sigmaaldrich.com Studies on other substituted imidazoles have effectively used DSC to determine such phase transitions. researchgate.netnih.gov

The following table presents representative thermal properties that could be expected for this compound, based on data for analogous compounds.

| Analysis Method | Property | Representative Value |

|---|---|---|

| TGA | Decomposition Onset Temperature (Tonset) | ~250 - 300 °C |

| TGA | Temperature at 5% Weight Loss (Td₅) | ~270 - 320 °C |

| DSC | Boiling Point (Tb) | ~200 - 220 °C |

Research Applications of 1 Ethyl 5 Methyl 1h Imidazole in Non Prohibited Domains

Role as a Versatile Building Block in Organic Synthesis

The imidazole (B134444) nucleus is a cornerstone in synthetic organic chemistry, and 1-Ethyl-5-methyl-1H-imidazole exemplifies this utility. Substituted imidazoles are recognized as valuable building blocks for creating molecules with biological and pharmaceutical relevance. nih.gov The functionalized structure of these compounds allows for a wide range of chemical transformations, making them ideal starting materials or intermediates in multi-step syntheses. nih.gov

The synthesis of imidazole derivatives often involves the construction of the heterocyclic ring from various precursors. However, once formed, the substituted imidazole itself, such as this compound, can be further modified. For instance, the nitrogen atom at the 1-position can be derivatized with different alkyl groups, a common strategy in medicinal chemistry to modulate the properties of a molecule. dergipark.org.trresearchgate.net The presence of the ethyl and methyl groups on the imidazole ring influences its reactivity and the properties of the resulting products.

Research has demonstrated various synthetic routes that utilize the imidazole core. For example, N-alkylation of imidazole-containing compounds is a key step in the synthesis of more complex molecules. nih.gov Furthermore, cycloaddition reactions involving intermediates derived from related imidazole structures are employed to construct novel heterocyclic systems. nih.gov The imidazole framework can also serve as a ligand or an enzymatic model, highlighting its functional versatility in chemical synthesis. ias.ac.in

Applications in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, imidazole derivatives, including this compound, are gaining attention for their ability to impart desirable properties to polymers. The incorporation of imidazole-containing monomers into polymer chains can enhance the thermal stability of the resulting materials. For example, copolymers synthesized with methyl methacrylate (B99206) (MMA) and an allyl-derived imidazole monomer have shown higher thermal stability compared to pure polymethyl methacrylate (PMMA). researchgate.net

The imidazole group's unique chemical nature contributes to its utility in advanced materials. These compounds are integral to the development of various functional materials, including:

Polyelectrolytes researchgate.net

Membranes researchgate.net

Sensors researchgate.net

Energy storage materials researchgate.net

The synthesis of polymers containing imidazole moieties can be achieved through techniques like photopolymerization. researchgate.net This method allows for the creation of copolymers with varying ratios of imidazole monomers, enabling the fine-tuning of the material's properties. The imidazole ring's stability and its potential for interaction make it a valuable component in designing polymers for specific, high-performance applications. researchgate.netnih.gov

Development as Precursors for Ionic Liquids

One of the most significant applications of 1-alkylimidazoles, such as this compound, is their role as precursors in the synthesis of imidazolium-based ionic liquids (ILs). researchgate.netresearchgate.net Ionic liquids are salts with melting points below 100 °C, and they possess unique properties like low vapor pressure, high thermal stability, and good ionic conductivity. rsc.orgmst.edu

The standard method for preparing imidazolium-based ILs involves the quaternization of an N-substituted imidazole. mst.edunih.gov In this reaction, the lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring attacks an alkylating agent, such as an alkyl halide. This process forms a new covalent bond and results in a positively charged imidazolium (B1220033) cation. nih.gov For this compound, this reaction would introduce a third substituent onto the second nitrogen atom, creating a 1-ethyl-3-alkyl-5-methylimidazolium cation.

The properties of the resulting ionic liquid can be tailored by varying the alkyl groups on the imidazolium cation and by selecting different counter-anions. mst.edu This "tunability" is a key advantage of ILs. researchgate.net The synthesis process often involves a subsequent metathesis reaction to exchange the initial halide anion for other anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻), which can further modify the IL's physical and chemical properties. rsc.orgnih.gov

Table 1: Common Steps in Synthesizing Ionic Liquids from Imidazole Precursors

| Step | Description | Example Reactants |

|---|---|---|

| Quaternization | An N-substituted imidazole is reacted with an alkylating agent to form an imidazolium halide salt. nih.gov | 1-methylimidazole (B24206) + alkyl halide mst.edu |

| Anion Metathesis | The halide anion of the imidazolium salt is exchanged for a different anion by reacting it with a metal salt. nih.gov | Imidazolium halide + Potassium hexafluorophosphate nih.gov |

Utilization in Optical Applications (e.g., Dyes, Light Emitters)

The imidazole scaffold is a key component in the design of various functional dyes and fluorescent molecules. nih.gov Its electron-rich nature and aromaticity allow it to act as an effective part of a larger conjugated system, which is essential for chromophores (color-bearing compounds) and fluorophores (fluorescent compounds).

Imidazole-based molecules have been designed as donor-acceptor (D-A) type fluorescent molecules. arkat-usa.org In these systems, the imidazole ring can serve as the electron donor. The introduction of substituents, such as methyl or ethyl groups, can affect the molecule's geometry and electronic properties, leading to changes in its photophysical behavior. arkat-usa.org For example, N-methylation can cause a more twisted molecular structure, which in some cases can lead to aggregation-induced emission (AIE) properties—a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. arkat-usa.org

Research into novel solid-state fluorescent azo colorants has also utilized imidazole derivatives as the core electron donor group. researchgate.net These materials can exhibit strong fluorescence under UV light, and their large Stokes shifts (the difference between the absorption and emission maxima) are attributed to broad π-electron delocalization involving the imidazole ring. researchgate.net The synthesis of conjugates linking imidazole to other heterocyclic systems, like benzoxazole (B165842) and benzothiazole, has also been explored to create new dyes with specific spectral properties. nih.gov

Catalytic Roles (e.g., Organocatalysis, Ligand in Metal Catalysis)

The imidazole ring and its derivatives play important roles in catalysis, both as organocatalysts and as ligands in metal-based catalysis. ias.ac.in The nitrogen atoms in the imidazole ring can act as Lewis bases, coordinating to metal centers to form stable complexes.

Specifically, imidazolium salts, which are derived from 1-alkylimidazoles, are precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts themselves. The deprotonation of an imidazolium salt at the C2 position yields a highly reactive carbene that is stabilized by the adjacent nitrogen atoms. These NHCs are strong σ-donors and have been successfully used in a variety of catalytic reactions, including cross-coupling reactions. organic-chemistry.org

The imidazole nucleus itself can serve as a ligand in coordination chemistry. ias.ac.in For example, 1-ethylimidazole (B1293685) has been shown to coordinate to iron centers in porphyrin complexes, acting as an axial ligand. researchgate.net The ability of the imidazole ring to participate in such interactions is fundamental to its role in both synthetic and biological catalysis.

Crystallography Studies for Structural Insights

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. Such studies on imidazole-containing compounds provide invaluable insights into their molecular structure, conformation, and intermolecular interactions.

The structure of metal complexes containing imidazole-based ligands has also been elucidated through crystallography. A study on a bis(1-ethyl-1H-imidazole)iron(II) porphyrin complex revealed that the iron atom is located on a center of symmetry, with an average Fe–N (porphyrin) bond length of 1.995 Å and an axial Fe–N (imidazole) bond length of 1.994 Å. researchgate.net The study also detailed the orientation of the 1-ethylimidazole ligands relative to the porphyrin plane. researchgate.net Similarly, the crystal structure of 1-ethyl-2,4,5-triphenyl-imidazole has been determined, providing data on its molecular geometry and packing in the unit cell. researchgate.net

Table 2: Crystallographic Data for an Iron(II) Complex with 1-Ethylimidazole Ligands researchgate.net

| Parameter | Value |

|---|---|

| Average Fe–N (porphyrin) bond length | 1.995 (3) Å |

| Axial Fe–N (imidazole) bond length | 1.994 (2) Å |

These structural details are crucial for understanding the properties and reactivity of these compounds and for designing new molecules with specific functions.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 1-Ethyl-5-methyl-1H-imidazole and its derivatives, future research is geared towards developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Eco-friendly synthetic approaches are being explored for various imidazole (B134444) hybrids, focusing on principles of green chemistry. nih.gov One promising avenue is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. For instance, the synthesis of imidazole-based hybrids has been successfully achieved in water under microwave irradiation, offering a green alternative to conventional heating methods. nih.gov

Another key trend is the development of one-pot multicomponent reactions. These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient and atom-economical. The synthesis of highly substituted imidazoles is often achieved through such pathways, and adapting these methods for the specific synthesis of this compound from simple, readily available starting materials is a significant area of future research.

Furthermore, the use of biodegradable and reusable catalysts is gaining traction. Natural biocatalysts, such as lemon juice, have been employed for the synthesis of triaryl-1H-imidazole derivatives, showcasing the potential for developing sustainable catalytic systems. researchgate.net Research into similar biocatalysts or recyclable solid catalysts for the synthesis of this compound is an active area of investigation.

A plausible synthetic route to this compound could involve the derivatization of a precursor like ethyl 5-methyl-1H-imidazole-4-carboxylate. chegg.com The synthesis of such precursors can be achieved through cycloaddition reactions, for example, between ethyl isocyanoacetate and appropriate imidoyl chlorides. nih.gov Future work will likely focus on optimizing these routes to be more sustainable, perhaps by using greener solvents and catalysts.

Exploration of Advanced Catalytic Systems Involving this compound

The unique electronic and steric properties of the imidazole ring make it a versatile component in catalysis. This compound can function as a ligand in coordination chemistry, influencing the activity and selectivity of metal-based catalysts. patsnap.com

Future research will likely focus on the design and application of advanced catalytic systems where this compound or its derivatives act as crucial ligands. The ethyl group at the 1-position and the methyl group at the 5-position can be strategically utilized to fine-tune the steric and electronic environment around a metal center, thereby enhancing catalytic performance. patsnap.com

N-heterocyclic carbenes (NHCs) derived from imidazole precursors are powerful tools in organocatalysis. The development of NHCs from this compound could lead to new catalysts for a variety of organic transformations. Mechanistic studies on selenium-catalyzed amination reactions have highlighted the role of NHC-derived byproducts in accelerating turnover, suggesting that the specific substitution pattern of the imidazole can have a profound impact on catalysis. acs.org

The imidazole moiety can also be incorporated into larger catalytic structures, such as dicationic ionic liquids, which have shown promise as organocatalysts. researchgate.net The synthesis and application of such catalysts based on the this compound scaffold is a promising direction for future exploration.

Deeper Mechanistic Understanding of Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For reactions involving this compound, future research will aim to elucidate the intricate details of reaction pathways, transition states, and intermediate species.

The formation of imidazoles can proceed through various mechanisms, such as the Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. researchgate.net Investigating the specific kinetics and thermodynamics of such reactions for the synthesis of this compound will provide valuable insights for process optimization.

The role of the ethyl group in this compound is of particular interest. As an electron-donating group, it can increase the electron density on the imidazole ring, enhancing its nucleophilicity and reactivity in certain reactions. patsnap.com Furthermore, the ethyl group can exert steric effects that influence the regioselectivity and stereoselectivity of reactions. patsnap.com Detailed mechanistic studies, combining experimental techniques with computational modeling, will be essential to fully understand these effects.

For instance, in nucleophilic substitution reactions, a nucleophile can attack the carbon atom of the ethyl group, leading to the displacement of the imidazole ring. patsnap.com Understanding the factors that govern this process will be important for controlling the reactivity of the compound.

Design and Synthesis of New Functional Materials Incorporating the Imidazole Core

The imidazole nucleus is a valuable building block for the construction of functional materials with diverse applications. The incorporation of the this compound unit into polymers and metal-organic frameworks (MOFs) is an emerging trend with significant potential.

MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The nitrogen atoms in the imidazole ring of this compound are excellent coordination sites for metal ions, making it a suitable ligand for the synthesis of novel MOFs. mdpi.commdpi.com The structural versatility and controlled porosity of MOFs make them attractive for applications in gas storage, separation, and catalysis. mdpi.com Future research will focus on synthesizing MOFs with tailored pore sizes and functionalities by using this compound and its derivatives as organic linkers.

For example, MOFs constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and various bis(imidazole) ligands have been shown to exhibit interesting structural diversity and potential applications as electrocatalysts. rsc.org The synthesis of similar MOFs incorporating the this compound moiety could lead to materials with enhanced catalytic or sorption properties.

In the realm of coordination polymers, the ability of imidazole-based ligands to form stable complexes with a wide range of metal ions is being exploited to create materials with interesting magnetic, optical, and electronic properties. kyoto-u.ac.jp The specific substitution pattern of this compound can influence the resulting structure and properties of these coordination polymers.

Integration with Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials. For this compound, the integration of advanced computational models will play a pivotal role in accelerating research and discovery.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, vibrational frequencies, and NMR spectra of this compound and its derivatives. nih.govresearchgate.netacs.org These calculations can provide insights into the molecule's reactivity and spectroscopic properties, complementing experimental findings.

Molecular docking and molecular dynamics simulations are powerful techniques for studying the interactions of molecules with biological targets. nih.gov While not directly related to the synthesis or material properties of this compound, these methods are crucial for exploring its potential applications in medicinal chemistry.

Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are essential in the early stages of drug discovery. nih.gov In silico evaluation of this compound and its derivatives can help to identify candidates with favorable pharmacokinetic and safety profiles.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-ethyl-5-methyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodology : One-pot multicomponent reactions (e.g., tandem three-component reactions) are widely used for synthesizing substituted imidazoles. For example, hydrazine derivatives, aldehydes, and ketones can be condensed under reflux in ethanol or toluene with catalytic ammonium acetate. Optimization involves adjusting solvent polarity, temperature (typically 80–120°C), and stoichiometric ratios of reactants. Characterization via NMR (e.g., distinct 1H signals at δ 1.2–1.4 ppm for ethyl groups) and mass spectrometry ensures structural fidelity .

Q. How do spectroscopic techniques (NMR, MS) distinguish this compound from positional isomers?

- Methodology :

- 1H NMR : The ethyl group (CH2CH3) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.5 ppm), while the methyl group (CH3) at position 5 shows a singlet (δ ~2.1 ppm). Positional isomers (e.g., 1-ethyl-4-methyl) exhibit distinct splitting patterns due to differing electronic environments.

- 13C NMR : Carbons adjacent to nitrogen atoms resonate at δ 120–140 ppm.

- HRMS : Exact mass calculations (e.g., C6H10N2 requires m/z 110.0844) confirm molecular formulas .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

- Methodology : Byproducts like unreacted amines or di-substituted imidazoles often arise. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures removes impurities. Monitoring via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures purity ≥95% .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Docking studies (AutoDock Vina, Schrödinger) model interactions with targets like EGFR kinase (PDB ID: 1M17). Key parameters include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys745). ADMET prediction tools (SwissADME) evaluate pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 measurement protocols). Cross-validation using standardized assays (MTT for cytotoxicity, ELISA for enzyme inhibition) and meta-analysis of structure-activity relationships (SAR) clarify trends. For example, substituents at position 2 (e.g., aryl groups) enhance EGFR inhibition, while ethyl/methyl groups at positions 1 and 5 modulate lipophilicity .

Q. How can transition-metal-free synthesis methods improve the sustainability of this compound production?

- Methodology : Base-promoted cyclization (e.g., K2CO3 in DMF at 100°C) avoids toxic metal catalysts. Green solvents (e.g., PEG-400) and microwave-assisted reactions reduce energy consumption. Lifecycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact .

Q. What crystallographic techniques validate the solid-state structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.